N-(1H-pyrazol-4-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
Description
N-(1H-Pyrazol-4-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is a bis-pyrazole derivative featuring an acetamide linker between two distinct pyrazole rings. The 1H-pyrazol-4-yl group at the N-terminus provides hydrogen-bonding capability via its NH moiety, while the 1,3,5-trimethyl-substituted pyrazole ring enhances hydrophobicity and steric bulk.
Properties
Molecular Formula |
C11H15N5O |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
N-(1H-pyrazol-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C11H15N5O/c1-7-10(8(2)16(3)15-7)4-11(17)14-9-5-12-13-6-9/h5-6H,4H2,1-3H3,(H,12,13)(H,14,17) |
InChI Key |
YMYDFEKDVHKNQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-pyrazol-4-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:
Formation of 1,3,5-trimethyl-1H-pyrazole: This can be achieved through the reaction of acetylacetone with hydrazine hydrate under reflux conditions.
Formation of 1H-pyrazol-4-yl acetamide: This involves the reaction of pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves coupling the two intermediates (1,3,5-trimethyl-1H-pyrazole and 1H-pyrazol-4-yl acetamide) using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(1H-pyrazol-4-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-(1H-pyrazol-4-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-pyrazol-4-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structural uniqueness lies in its dual pyrazole framework. Below is a comparative analysis with analogous acetamide-linked heterocycles:
Key Observations :
- Heterocyclic Diversity : The target compound’s pyrazole-pyrazole system contrasts with pyridine (in ) or benzothiazole (in ) derivatives, which may alter binding specificity in biological targets.
- Substituent Effects : Trimethyl substitution on pyrazole (target compound) increases lipophilicity compared to unsubstituted pyridine () or electron-deficient benzothiazoles ().
- Hydrogen-Bonding Capacity: The NH group in the 1H-pyrazol-4-yl moiety (target) offers a hydrogen-bond donor, absent in thiadiazole () or phthalazinyl () analogs.
Physicochemical Properties
Melting points and synthetic yields from (thiadiazole derivatives) and inferred data for pyrazole analogs:
Analysis :
- Thiadiazole derivatives exhibit broad melting points (132–170°C), likely due to variable crystallinity from substituents like chloro or methoxy groups.
- The target compound’s trimethylpyrazole group may lower melting points compared to polar thiadiazoles but enhance solubility in organic solvents.
Hydrogen-Bonding and Crystallography
As per , hydrogen-bonding patterns influence crystal packing and solubility. The target compound’s NH (pyrazole) and carbonyl groups can form intermolecular bonds, promoting stable crystal lattices.
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